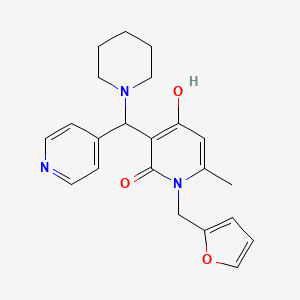
N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-phenoxyacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-phenoxyacetamide, commonly known as CMBA, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. CMBA belongs to the class of benzothiazole derivatives, which possess a wide range of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties.
Wirkmechanismus
The exact mechanism of action of CMBA is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in cancer cell growth and proliferation. CMBA has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair, leading to DNA damage and cell death. CMBA has also been reported to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in regulating cell growth and survival.
Biochemical and Physiological Effects
The biochemical and physiological effects of CMBA have been investigated in various in vitro and in vivo studies. In cancer cells, CMBA has been shown to induce cell cycle arrest and apoptosis, leading to inhibition of tumor growth. In animal models of inflammation, CMBA has been reported to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, and inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using CMBA in lab experiments is its potent biological activity against cancer cells and microorganisms. CMBA is also relatively easy to synthesize, making it a cost-effective compound for research purposes. However, one limitation of using CMBA is its potential toxicity, as it has been reported to cause cytotoxicity in normal cells at high concentrations. Therefore, careful dose optimization and toxicity studies are required before using CMBA in in vivo experiments.
Zukünftige Richtungen
There are several future directions for the research on CMBA. One area of interest is the development of CMBA analogs with improved potency and selectivity against cancer cells and microorganisms. Another direction is the investigation of the potential synergistic effects of CMBA with other anticancer and antimicrobial agents. Furthermore, the mechanism of action of CMBA needs to be further elucidated to fully understand its biological activity and potential clinical applications.
Synthesemethoden
The synthesis of CMBA involves the reaction of 6-chloro-4-methylbenzothiazole-2-amine with 2-phenoxyacetyl chloride in the presence of triethylamine. The reaction is carried out in anhydrous dichloromethane at room temperature, and the product is obtained after purification using column chromatography. The yield of CMBA is around 70%, and the purity is confirmed by NMR and mass spectroscopy.
Wissenschaftliche Forschungsanwendungen
The biological activities of CMBA have been extensively studied in various research fields. CMBA has been reported to exhibit potent antitumor activity against a range of cancer cell lines, including breast, lung, and colon cancer cells. In addition, CMBA has shown antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as anti-inflammatory activity in animal models of inflammation.
Eigenschaften
IUPAC Name |
N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O2S/c1-10-7-11(17)8-13-15(10)19-16(22-13)18-14(20)9-21-12-5-3-2-4-6-12/h2-8H,9H2,1H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWDXJSVJOKVFED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1N=C(S2)NC(=O)COC3=CC=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-phenoxyacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-(2-Chloropropanoyl)-2,9-diazaspiro[4.5]decan-1-one](/img/structure/B3002870.png)
![N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-ethoxyacetamide](/img/structure/B3002871.png)
![2-(2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine-2-carbonyl)-4H-chromen-4-one](/img/structure/B3002872.png)

![7-(4-(2,5-dimethylbenzyl)piperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B3002880.png)




![7-bromo-4-(4-ethoxybenzoyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B3002887.png)
![4-(isopropylsulfonyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B3002888.png)

![Methyl 3-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B3002891.png)
